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Compound of Interest

Compound Name:
2-Fluoro-1,3-bis(methyl)benzene-

d6

Cat. No.: B15580592 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 2-
Fluoro-1,3-bis(methyl)benzene-d6, a deuterated analog of 2-fluoro-1,3-dimethylbenzene.

Deuterium-labeled compounds are of significant interest in pharmaceutical research and

development, primarily for their utility in mechanistic studies, as internal standards in

quantitative bioanalysis, and for potentially improving the pharmacokinetic profiles of drug

candidates through the kinetic isotope effect. This document collates available physicochemical

data, outlines generalized experimental protocols for synthesis and analysis, and presents

logical workflows for its characterization. Due to the limited availability of public data for this

specific isotopologue, information from its non-deuterated counterpart and general principles of

deuterated aromatic compounds are referenced to provide a thorough understanding.

Core Chemical Properties
2-Fluoro-1,3-bis(methyl)benzene-d6 is a stable, isotopically-labeled organic compound. The

replacement of the six hydrogen atoms on the two methyl groups with deuterium introduces a

significant mass change, which is the basis for its applications in mass spectrometry-based

assays.
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Quantitative data for 2-Fluoro-1,3-bis(methyl)benzene-d6 is not extensively available in

public literature. The following table summarizes its known properties, alongside data for its

non-deuterated analog, 2-fluoro-1,3-dimethylbenzene, for comparative purposes.

Property
2-Fluoro-1,3-
bis(methyl)benzene-d6

2-Fluoro-1,3-
dimethylbenzene (Non-
deuterated analog)

Molecular Formula C₈H₃D₆F C₈H₉F

Molar Mass 130.19 g/mol [1] 124.16 g/mol

CAS Number 2913220-03-6 443-88-9

Boiling Point Not available 147-148 °C

Density Not available 0.988 g/mL at 25 °C

Refractive Index Not available n20/D 1.479

Spectral Data
Specific spectral data (NMR, Mass Spectrometry) for 2-Fluoro-1,3-bis(methyl)benzene-d6
are not publicly available. However, the expected spectral characteristics can be inferred from

the general principles of analyzing deuterated compounds.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

aromatic protons only. The signals from the deuterated methyl groups would be absent.

¹³C NMR: The carbon NMR spectrum would show signals for all eight carbon atoms. The

signals for the deuterated methyl carbons would likely appear as multiplets due to C-D

coupling.

¹⁹F NMR: A single resonance is expected for the fluorine atom, potentially showing coupling

to the ortho aromatic protons.

²H NMR (Deuterium NMR): This would be the most informative technique to confirm the

position and extent of deuteration, showing a signal for the CD₃ groups.
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Mass Spectrometry: The molecular ion peak in the mass spectrum would be observed at an

m/z corresponding to its molecular weight (130.19). The fragmentation pattern would be

influenced by the presence of the C-D bonds, which are stronger than C-H bonds.

Experimental Protocols
Detailed experimental protocols for the synthesis and purification of 2-Fluoro-1,3-
bis(methyl)benzene-d6 are not described in the available literature. However, a general

approach for the synthesis of deuterated aromatic compounds can be outlined.

Generalized Synthesis via H-D Exchange
A common method for introducing deuterium into aromatic compounds is through an acid- or

metal-catalyzed hydrogen-deuterium (H-D) exchange reaction using a deuterium source like

D₂O or D₂ gas.

Objective: To replace the benzylic protons of 2-fluoro-1,3-dimethylbenzene with deuterium.

Materials:

2-Fluoro-1,3-dimethylbenzene

Deuterium oxide (D₂O) or Deuterated acid (e.g., D₂SO₄)

A suitable catalyst (e.g., Platinum on carbon)

Anhydrous solvent (e.g., dioxane, THF)

Quenching solution (e.g., saturated NaHCO₃)

Drying agent (e.g., anhydrous MgSO₄)

Methodology:

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a

reflux condenser, dissolve 2-fluoro-1,3-dimethylbenzene in the anhydrous solvent.
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Catalyst and Deuterium Source Addition: Add the catalyst to the solution, followed by the

careful addition of the deuterium source.

Reaction: Heat the reaction mixture to reflux and maintain for a period determined by

preliminary optimization studies (typically 24-72 hours). The progress of the deuteration can

be monitored by taking small aliquots and analyzing them by GC-MS or ¹H NMR to observe

the decrease in the methyl proton signal.

Work-up: After cooling to room temperature, filter the reaction mixture to remove the catalyst.

The filtrate is then washed with the quenching solution and water.

Extraction and Drying: Extract the organic layer with a suitable solvent (e.g., diethyl ether),

and dry the combined organic extracts over the drying agent.

Purification: Remove the solvent under reduced pressure. The crude product can be purified

by fractional distillation or column chromatography to yield pure 2-Fluoro-1,3-
bis(methyl)benzene-d6.

Diagram of the Generalized Synthesis Workflow:
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Generalized Synthesis Workflow

Reactant: 2-Fluoro-1,3-dimethylbenzene

H-D Exchange Reaction (Reflux)

Deuterium Source (e.g., D2O) & Catalyst

Reaction Work-up (Quenching, Extraction)

Purification (e.g., Distillation)

Product: 2-Fluoro-1,3-bis(methyl)benzene-d6

Click to download full resolution via product page

Generalized workflow for the synthesis of 2-Fluoro-1,3-bis(methyl)benzene-d6.

Analytical Characterization
The identity and purity of the synthesized compound would be confirmed using a combination

of spectroscopic techniques.

Methodology:

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the

molecular weight of the product. The mass spectrum will show the molecular ion peak and

fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: To confirm the absence of protons on the methyl groups.
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¹³C NMR: To confirm the presence of all carbon atoms and observe C-D coupling.

¹⁹F NMR: To confirm the presence of the fluorine atom.

²H NMR: To confirm the successful incorporation of deuterium at the methyl positions.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic C-D stretching

vibrations, which appear at a lower frequency than C-H stretches.

Diagram of the Analytical Workflow:

Analytical Characterization Workflow

Synthesized Product

GC-MS Analysis NMR Spectroscopy (1H, 13C, 19F, 2H) FTIR Spectroscopy

Purity & Molecular Weight Confirmation Structural Confirmation & Deuteration Site Vibrational Mode Analysis

Final Characterized Compound

Click to download full resolution via product page

Workflow for the analytical characterization of the final product.

Applications in Drug Development
While specific applications of 2-Fluoro-1,3-bis(methyl)benzene-d6 are not documented, its

structural features suggest potential utility in several areas of drug development.

Internal Standard: Due to its chemical similarity and mass difference from the non-deuterated

form, it would be an ideal internal standard for quantitative bioanalytical assays (e.g., LC-
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MS/MS) of drugs containing the 2-fluoro-1,3-dimethylbenzene moiety.

Mechanistic Studies: It could be used as a tracer to study the metabolic fate of drug

candidates. The C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope

effect, slowing down metabolic processes at the site of deuteration. This can help in

identifying sites of metabolic oxidation.

Metabolic Switching: If a drug molecule is metabolized at the methyl groups, replacing them

with deuterium could block or slow down this metabolic pathway, potentially improving the

drug's half-life and reducing the formation of unwanted metabolites.

Logical Relationship of Properties to Applications:

Relationship of Properties to Applications

Chemical Identity with Non-deuterated Analog

Use as Internal Standard in Mass Spectrometry

Mass Difference (due to Deuterium) Stronger C-D vs. C-H Bond

Metabolic Tracer Studies Kinetic Isotope Effect -> Metabolic Switching

Click to download full resolution via product page

Logical connections between the compound's properties and its potential applications.

Safety and Handling
A specific Safety Data Sheet (SDS) for 2-Fluoro-1,3-bis(methyl)benzene-d6 is not readily

available. However, based on the data for analogous compounds like fluorobenzene and 2-

fluorotoluene, it should be handled with care. It is likely a flammable liquid and may cause skin

and eye irritation. Standard laboratory safety precautions, including the use of personal

protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood, are

recommended.

Conclusion
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2-Fluoro-1,3-bis(methyl)benzene-d6 is a valuable, isotopically labeled compound with

significant potential in pharmaceutical research. While detailed, publicly available data on its

specific properties and synthesis are scarce, its characteristics can be reliably inferred from its

structure and the properties of its non-deuterated analog. The primary applications of this

compound are expected to be as an internal standard for quantitative mass spectrometry and

as a tool for studying drug metabolism. Further experimental investigation is required to fully

characterize its physicochemical properties and to develop optimized synthesis and purification

protocols. This guide provides a foundational understanding for researchers and scientists

interested in utilizing this and similar deuterated compounds in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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